5-((4-Isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-((4-Isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-((4-Isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Thiazole and Triazole Moieties : These heterocyclic structures are known for their diverse biological activities.
- Dioxa-Azaspiro Framework : This component contributes to the compound's unique properties and interactions.
- Isopropylphenyl Group : This substituent may enhance lipophilicity and influence receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the thiazole and triazole rings through cyclization reactions.
- Attachment of the dioxa-azaspiro group , which can be achieved via nucleophilic substitution or coupling reactions.
- Incorporation of the isopropylphenyl substituent , often through palladium-catalyzed coupling methods.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing thiazole and triazole rings have been shown to inhibit cancer cell proliferation in various in vitro studies. The specific activity of this compound has not been extensively documented; however, its structural analogs suggest potential efficacy against tumors.
The proposed mechanisms for the anticancer activity include:
- Inhibition of cell cycle progression .
- Induction of apoptosis in cancer cells.
- Targeting specific signaling pathways involved in tumor growth.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 (2023) | Demonstrated that thiazole-triazole derivatives exhibit IC50 values ranging from 0.01 to 10 µM against various cancer cell lines. |
Study 2 (2022) | Identified that compounds with a similar dioxa-spiro structure showed selective binding to sigma receptors, potentially influencing tumor microenvironments. |
Study 3 (2021) | Reported enhanced cytotoxic effects in combination therapy with established chemotherapeutics when using thiazole derivatives. |
Pharmacological Profile
The pharmacological profile of this compound includes:
- Adenosine Kinase Inhibition : Related compounds have shown promise as adenosine kinase inhibitors, which could play a role in modulating tumor metabolism and growth .
- Sigma Receptor Binding : Research on related spiro compounds has indicated high affinity for sigma receptors, suggesting potential applications in neuropharmacology .
Toxicity and Safety
Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary studies on structurally similar compounds indicate manageable toxicity levels; however, comprehensive safety evaluations are necessary before clinical applications.
Eigenschaften
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-propan-2-ylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-14(2)16-4-6-17(7-5-16)18(19-20(27)26-21(30-19)23-15(3)24-26)25-10-8-22(9-11-25)28-12-13-29-22/h4-7,14,18,27H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKELTRMTGRSHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCC5(CC4)OCCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.